Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate is an organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoic acid.
Reduction: Formation of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-hydroxyhexanoate.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The biological activity of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate is primarily attributed to the trimethoxyphenyl group. This moiety can interact with various molecular targets, including:
Tubulin: Inhibition of tubulin polymerization, which is crucial for cell division.
Histone Deacetylases: Modulation of gene expression by inhibiting histone deacetylases.
Receptor Binding: Interaction with specific receptors, leading to downstream signaling effects.
Comparison with Similar Compounds
Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used in the treatment of genital warts and exhibits similar bioactivity.
Combretastatin: A potent microtubule-targeting agent.
These compounds share the trimethoxyphenyl group, which is critical for their biological activity. this compound is unique in its specific ester structure, which may confer distinct pharmacokinetic properties and therapeutic potential.
Properties
IUPAC Name |
ethyl 6-oxo-6-(3,4,5-trimethoxyphenyl)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-5-23-16(19)9-7-6-8-13(18)12-10-14(20-2)17(22-4)15(11-12)21-3/h10-11H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVXULSYBJDJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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